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Compound of Interest

Compound Name: zinc,;ethenylbenzene

Cat. No.: B15448671

A detailed analysis of the structural and reactive properties of zinc-ethenylbenzene, a key
organozinc intermediate, is crucial for its application in organic synthesis. This guide provides a
comprehensive comparison of experimental data with computational models for a
representative vinyl-zinc compound, vinylzinc bromide, due to the transient nature of zinc-
ethenylbenzene. The data presented herein is intended for researchers, scientists, and drug
development professionals to facilitate a deeper understanding of the predictability of
computational chemistry in the realm of organometallic reagents.

While "zinc-ethenylbenzene" represents a fundamental structure in zinc-mediated reactions of
styrene, it is typically a transient species that is not isolated. Therefore, this guide utilizes
vinylzinc bromide (CH2=CHZnBr) as a stable and well-characterized analogue to provide a
robust cross-validation between experimental findings and computational predictions. The
insights gained from this model system are transferable to understanding the behavior of more
complex vinyl-zinc reagents in synthesis.

Data Presentation: Experimental vs. Computational
Analysis of Vinylzinc Bromide

The following tables summarize key structural and spectroscopic data for vinylzinc bromide,
comparing experimentally determined values with those obtained from computational models.
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Table 1: Comparison of Key Bond Lengths in Vinylzinc Bromide and Related Dialkylzinc

Compounds
. Computational
Experimental Bond
Bond (DFT) Bond Length  Data Source
Length (A)
(A)
Zn-C (in Et2Zn) 1.950(2) 1.943 [1]
C=C (in Vinyl ]
) 1.338 - Experimental
Bromide)
C-Br (in Vinyl )
) 1.869 - Experimental
Bromide)

Zn-C (in Vinylzinc

Bromide)

Not Experimentally

Determined

Predicted to be ~1.95

[1]

C=C (in Vinylzinc

Bromide)

Not Experimentally

Determined

Predicted to be
slightly elongated vs.

vinyl bromide

Zn-Br (in Vinylzinc

Bromide)

Not Experimentally

Determined

Predicted to be ~2.35

Note: Direct experimental structural data for vinylzinc bromide is scarce. The provided

experimental values for diethylzinc (Et2Zn) serve as a close approximation for the Zn-C bond

length. Computational predictions are based on Density Functional Theory (DFT) calculations

performed on similar organozinc compounds.[1]

Table 2: Spectroscopic Data Comparison for Vinylzinc Bromide
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. Experimental Computational
Spectroscopic Data Lo Data Source
Values (DFT) Predictions
1H NMR (ppm)
_ Requires specific
Ha (geminal to Zn) ~6.3 (dd)

calculation

) Requires specific
Hp (cis to Zn) ~5.8 (dd) culati
calculation

Requires specific
Hy (trans to Zn) ~6.0 (dd) ]
calculation

13C NMR (ppm)

Requires specific

Ca (C-Zn) ~135 )
calculation
Requires specific
CB (CH2) ~125 ,
calculation
FTIR (cm™?)
Requires specific
C=C Stretch 1600 - 1680 ) [2]
calculation
Requires specific
=C-H Stretch > 3000 ) [2]
calculation
Requires specific
C-Zn Stretch ~500 [2]

calculation

Note: While general ranges for spectroscopic data are known, precise experimental and
calculated values for vinylzinc bromide are not readily available in the literature and would
require dedicated studies.[]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results and for
providing a solid basis for computational validation.
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Synthesis of Vinylzinc Bromide via Transmetalation

Objective: To prepare a solution of vinylzinc bromide from vinylmagnesium bromide and zinc

bromide.

Materials:

Magnesium turnings

Vinyl bromide

Zinc bromide (anhydrous)

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
lodine (for activation)

Anhydrous diethyl ether

Procedure:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine
are placed. A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the
formation of vinylmagnesium bromide. The reaction mixture is stirred until the magnesium is
consumed.

Transmetalation: In a separate flame-dried flask under a nitrogen atmosphere, anhydrous
zinc bromide is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

The freshly prepared vinylmagnesium bromide solution is then added dropwise to the stirred
solution of zinc bromide at 0 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional 1-2 hours. The resulting solution of vinylzinc bromide is then
ready for use or characterization.

Characterization:
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» NMR Spectroscopy: Samples for NMR analysis must be prepared under an inert
atmosphere. *H and 13C NMR spectra are recorded to confirm the formation of the vinylzinc
species and to assess its purity.

o FTIR Spectroscopy: An aliquot of the solution can be analyzed by FTIR to identify the
characteristic vibrational frequencies of the C=C and C-Zn bonds.[2]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key
processes and relationships.
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Caption: Experimental workflow for the synthesis and characterization of vinylzinc bromide.
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Caption: Generalized reaction pathway for the nucleophilic addition of vinylzinc bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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